BRD4 Inhibitor-10

BRD4 BET inhibition AlphaLISA

BRD4 Inhibitor-10 (BI 894999) is a pyridazinone-derived BET inhibitor with sub-nanomolar BRD4-BD1 affinity (IC50 5-8 nM) and >200-fold selectivity over other bromodomains. Compared to JQ1 and OTX015, it offers markedly improved BD1 selectivity, enabling robust target engagement at minimal concentrations in high-throughput screens. It has validated oral bioavailability and preclinical efficacy in AML models, synergy with CDK9 inhibitors, and strong anti-proliferative activity in NUT carcinoma cells (GI50 0.9-2.6 nM). Its high DMSO solubility supports automated liquid handling. Source this benchmark compound to achieve clean, reproducible BRD4-dependent transcriptional studies.

Molecular Formula C25H27N5O2
Molecular Weight 429.5 g/mol
CAS No. 1660117-38-3
Cat. No. B606100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4 Inhibitor-10
CAS1660117-38-3
SynonymsBI-894999;  BI894999;  BI 894999.
Molecular FormulaC25H27N5O2
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NN(C1=O)C)C2=NC3=CN=C(C=C3N2C(C)C4=CC=CC=C4)C5CCOCC5
InChIInChI=1S/C25H27N5O2/c1-16-13-21(28-29(3)25(16)31)24-27-22-15-26-20(19-9-11-32-12-10-19)14-23(22)30(24)17(2)18-7-5-4-6-8-18/h4-8,13-15,17,19H,9-12H2,1-3H3/t17-/m0/s1
InChIKeyQNFGQQDKBYVNAS-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRD4 Inhibitor-10 (BI 894999) for BET Bromodomain Targeting: A Potent, Selective, and Orally Bioavailable Inhibitor


BRD4 Inhibitor-10 (CAS 1660117-38-3, also designated BI 894999) is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family, specifically targeting the first bromodomain (BD1) of BRD4 with an IC50 of 5-8 nM. It is a pyridazinone derivative identified as compound II-25 from patent WO2015022332A1 [1] and has been advanced to clinical evaluation [2]. The compound demonstrates high selectivity for BET family proteins (BRD2/3/4, BRDT) over other bromodomain-containing proteins and is orally bioavailable with demonstrated preclinical efficacy in acute myeloid leukemia (AML) xenograft models [3].

Why BRD4 Inhibitor-10 (BI 894999) Cannot Be Replaced by Generic BET Inhibitors


BRD4 inhibitors exhibit marked variability in domain selectivity, cellular potency, and in vivo efficacy despite sharing a common target class. BRD4 Inhibitor-10 (BI 894999) demonstrates a unique pharmacological profile that distinguishes it from other BET inhibitors such as JQ1, OTX015 (MK-8628), and GSK525762 (I-BET762) [1]. While all inhibit BRD4, the magnitude of BD1 selectivity, differences in BD2 affinity, and resultant downstream transcriptional effects vary substantially, precluding simple interchangeability. Furthermore, the oral bioavailability and clinical safety profile of BI 894999 have been specifically characterized in phase I trials [2], meaning substitution with another BET inhibitor would introduce unknown risks regarding exposure, toxicity, and efficacy.

Quantitative Differentiation of BRD4 Inhibitor-10 (BI 894999) Against Benchmark BET Inhibitors


Superior BRD4-BD1 Binding Affinity Compared to JQ1, OTX015, and GSK525762

In a direct head-to-head comparison using AlphaLISA binding assays, BRD4 Inhibitor-10 (BI 894999) exhibits an IC50 of 5 ± 3 nM against BRD4-BD1, which is substantially lower than the IC50 values for JQ1 (111 ± 74 nM), OTX015 (200 ± 119 nM), and GSK525762 (262 ± 88 nM) [1]. This represents a >20-fold increase in potency compared to the next most potent comparator, JQ1.

BRD4 BET inhibition AlphaLISA IC50

Markedly Enhanced Antiproliferative Activity in BRD4-NUT Carcinoma Models

In a panel of four NUT carcinoma (NC) cell lines harboring BRD4-NUT or BRD3-NUT fusions, BRD4 Inhibitor-10 (BI 894999) exhibited a geometric mean GI50 of 0.9-2.6 nM, demonstrating 42- to 59-fold greater potency than JQ1 (GI50 43.2-109.8 nM) and 36- to 59-fold greater potency than GSK525762 (GI50 43.6-154.3 nM) [1].

NUT carcinoma GI50 cell proliferation Alamar blue

High BET Family Selectivity with >200-Fold Discrimination Against Non-BET Bromodomains

Biolayer interferometry (BLI) binding studies reveal that BRD4 Inhibitor-10 (BI 894999) binds with high affinity (Kd = 0.49-1.6 nM) to BRD2, BRD3, BRD4, and BRDT, while displaying at least 200-fold selectivity against BRD4-BD1 of other bromodomain-containing proteins . This narrow-spectrum BET selectivity contrasts with more promiscuous pan-BET inhibitors and may contribute to a differentiated toxicity profile.

selectivity Kd BRD2 BRDT bromodomain

High Aqueous Solubility in DMSO Enables Flexible In Vitro Dosing

BRD4 Inhibitor-10 demonstrates high solubility in DMSO (86 mg/mL, equivalent to 200.22 mM), which is critical for achieving high-concentration stock solutions required for cell-based assays . While comparative solubility data for JQ1 and OTX015 in identical conditions are not available from the same source, the reported value for BI 894999 exceeds typical solubility ranges for many hydrophobic BET inhibitors, facilitating a wider dynamic range in dose-response studies.

solubility DMSO formulation in vitro

Oral Bioavailability and In Vivo Efficacy Validated in AML Xenografts

BRD4 Inhibitor-10 (BI 894999) is orally bioavailable and demonstrates single-agent antitumor activity in AML xenograft models [1]. Notably, combination with CDK9 inhibitors leads to strongly enhanced antitumor effects, accompanied by marked decreases in global p-Ser2 RNA polymerase II levels and rapid induction of apoptosis [1]. While JQ1 has well-documented in vivo activity, its poor pharmacokinetic properties (short half-life, low oral bioavailability) often limit its utility [2].

oral bioavailability AML xenograft in vivo

Optimal Research and Industrial Applications for BRD4 Inhibitor-10 (BI 894999)


High-Throughput Screening and Chemical Probe Studies Requiring Potent, Selective BRD4-BD1 Inhibition

Due to its sub-nanomolar to low-nanomolar cellular potency and >20-fold selectivity advantage over JQ1 and OTX015 in head-to-head assays, BRD4 Inhibitor-10 is ideally suited for high-throughput screens and target validation studies where robust BRD4-BD1 inhibition is required at minimal concentrations [1]. Its high DMSO solubility further supports automated liquid handling and dose-response formatting .

In Vivo Preclinical Studies in BRD4-NUT Carcinoma and AML Models

The compound's exceptional antiproliferative activity in NUT carcinoma cell lines (GI50 0.9-2.6 nM) and its validated oral bioavailability and in vivo efficacy in AML xenografts make it a preferred agent for preclinical oncology studies exploring BRD4-driven malignancies [1]. Its synergy with CDK9 inhibitors also supports combination therapy research [1].

Functional Genomics and Transcriptional Regulation Studies

With >200-fold selectivity for BET family proteins over other bromodomains, BRD4 Inhibitor-10 offers a clean chemical biology tool to interrogate BRD4-specific transcriptional functions without confounding off-target bromodomain engagement . This is particularly valuable in studies of super-enhancer-regulated oncogene expression.

Reference Standard for BRD4-BD1 Selectivity Profiling

Given its well-characterized binding profile (BRD4-BD1 IC50 = 5 nM, BRD4-BD2 IC50 = 41 nM) and BET family selectivity, BRD4 Inhibitor-10 serves as a benchmark compound for screening novel BRD4 inhibitors, enabling quantitative benchmarking of potency and selectivity in biochemical and cellular assays [2].

Quote Request

Request a Quote for BRD4 Inhibitor-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.